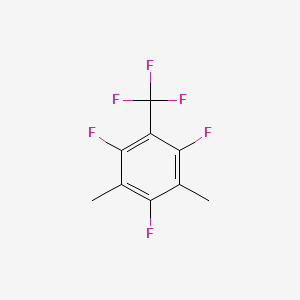

1,3,5-Trifluoro-2,4-dimethyl-6-(trifluoromethyl)benzene

説明

特性

IUPAC Name |

1,3,5-trifluoro-2,4-dimethyl-6-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6/c1-3-6(10)4(2)8(12)5(7(3)11)9(13,14)15/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSDUOIDZMMKMLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1F)C(F)(F)F)F)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10382182 | |

| Record name | 1,3,5-trifluoro-2,4-dimethyl-6-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886762-24-9 | |

| Record name | 1,3,5-trifluoro-2,4-dimethyl-6-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10382182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Electrophilic Fluorination

Electrophilic fluorination is often employed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce fluorine atoms selectively on activated aromatic rings. However, direct fluorination of methylated benzene derivatives can be challenging due to competing side reactions.

Nucleophilic Aromatic Substitution (SNAr)

For aromatic rings bearing electron-withdrawing groups, nucleophilic aromatic substitution with fluoride sources (e.g., KF, CsF) can be used to replace suitable leaving groups (e.g., nitro, halogens) with fluorine atoms. This method is useful for introducing fluorines at specific positions.

Methylation Techniques

Methyl groups at the 2,4-positions are typically introduced via:

- Friedel-Crafts alkylation using methyl halides or methyl ethers in the presence of Lewis acids (e.g., AlCl3).

- Directed ortho-metalation followed by methylation with methyl iodide or dimethyl sulfate.

The choice depends on the starting material and the presence of other substituents.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at the 6-position is introduced using specialized trifluoromethylation reagents:

- Trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonium salts under radical or nucleophilic conditions.

- TMSCF3 (Trimethyl(trifluoromethyl)silane) in the presence of fluoride ions for nucleophilic trifluoromethylation.

- Transition metal-catalyzed trifluoromethylation using copper or rhodium catalysts.

Detailed Preparation Method from Literature

While direct literature on 1,3,5-trifluoro-2,4-dimethyl-6-(trifluoromethyl)benzene is limited, closely related compounds such as 1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-one and 3,5-bis(trifluoromethyl)bromobenzene have been synthesized using the following approach, which can be adapted:

Step 1: Bromination of 1,3-bis(trifluoromethyl)benzene

| Material | Amount | Conditions | Outcome |

|---|---|---|---|

| 1,3-Bis(trifluoromethyl)benzene | 107 g (500 mmol) | Sulfuric acid (96%), Acetic acid, 45 °C, 4.5 h | 1,3-bis(trifluoromethyl)bromobenzene (93.7% yield) with minor isomers (2.0 mol%) |

Step 2: Formation of Grignard Reagent and Acetylation

| Material | Amount | Conditions | Outcome |

|---|---|---|---|

| 1,3-Bis(trifluoromethyl)bromobenzene | 29.3 g (98 mmol) | Magnesium granules, THF, 0-25 °C | Formation of 1-(3,5-bis(trifluoromethyl)phenyl)magnesium bromide |

| Acetic anhydride | 40 mL (423 mmol) | Coupling with Grignard reagent, THF, room temperature | 3′,5′-Bis(trifluoromethyl)acetophenone (82% yield) |

Step 3: Further Functionalization to Target Compound

- Methylation at 2,4-positions can be achieved via directed ortho-metalation or Friedel-Crafts alkylation on the intermediate.

- Trifluoromethylation at the 6-position can be introduced using TMSCF3 and catalytic systems under mild conditions, as demonstrated in trifluoromethylselenium ylide chemistry.

- Purification is typically done by column chromatography or recrystallization.

Reaction Parameters and Optimization

| Parameter | Optimal Range/Value | Notes |

|---|---|---|

| Bromination temperature | 40–50 °C (preferably 45 °C) | Controls rate and selectivity |

| Stirring speed | Vigorous | Prevents bis-bromination and side products |

| pH during aqueous workup | 8.0–8.5 | Ensures efficient extraction and purity |

| Solvent for Grignard | THF | Stabilizes organomagnesium intermediate |

| Trifluoromethylation temp. | −25 °C to room temperature | Controls reaction rate and selectivity |

Research Findings and Yield Data

| Step | Product | Yield (%) | Purity Notes |

|---|---|---|---|

| Bromination | 1,3-bis(trifluoromethyl)bromobenzene | 93.7 | 2.0 mol% isomeric impurities |

| Grignard formation + acetylation | 3′,5′-Bis(trifluoromethyl)acetophenone | 82 | High purity, suitable for further use |

| Trifluoromethylation | Target trifluoromethylated benzene | Variable | Dependent on catalyst and conditions |

- The bromination step is critical for high yield and selectivity.

- Grignard and acetylation steps are well-established with reproducible yields.

- Trifluoromethylation requires careful catalyst and reagent choice for optimal results.

化学反応の分析

Types of Reactions

1,3,5-Trifluoro-2,4-dimethyl-6-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Substitution Reactions: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Oxidation and Reduction: The compound can be oxidized or reduced, although the presence of fluorine atoms makes these reactions less common.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like lithium diisopropylamide (LDA) can be used for deprotonation, followed by nucleophilic substitution.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used under controlled conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various trifluoromethyl-substituted derivatives.

科学的研究の応用

Pharmaceuticals

1,3,5-Trifluoro-2,4-dimethyl-6-(trifluoromethyl)benzene is used as a key building block in the synthesis of various pharmaceutical compounds. Its trifluoromethyl groups can enhance the biological activity of drugs by improving their metabolic stability and bioavailability.

- Case Study : A study demonstrated the synthesis of novel antifungal agents using this compound as an intermediate. The resulting compounds exhibited enhanced activity against resistant strains of fungi due to the presence of the trifluoromethyl group which influences lipophilicity and permeability.

Agrochemicals

In agrochemical applications, this compound serves as an important precursor for developing herbicides and pesticides. The trifluoromethyl moiety contributes to the efficacy and selectivity of these agrochemicals.

- Data Table: Agrochemical Compounds Derived from this compound

| Compound Name | Application Type | Activity Level |

|---|---|---|

| Trifluoroacetyl Herbicide | Herbicide | High |

| Trifluoromethyl Pesticide | Insecticide | Moderate |

Material Science

The compound is also explored for its potential in material science, particularly in the development of fluorinated polymers and coatings that exhibit superior chemical resistance and thermal stability.

- Research Finding : A recent study highlighted the use of this compound in synthesizing fluorinated polymers that demonstrated excellent hydrophobic properties and durability under harsh environmental conditions.

作用機序

The mechanism by which 1,3,5-Trifluoro-2,4-dimethyl-6-(trifluoromethyl)benzene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with hydrophobic pockets in proteins . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

類似化合物との比較

Comparison with Similar Compounds

Structural and Electronic Comparisons

The compound belongs to the family of polyfluorinated alkylbenzenes. Key analogs include:

1,3,5-Trifluorobenzene (C₆H₃F₃):

- Lacks methyl and trifluoromethyl groups.

- Lower molecular weight (132.08 g/mol vs. 232.12 g/mol for the target compound).

- Higher electron density due to fewer electron-withdrawing groups, leading to faster electrophilic substitution reactions.

Hexafluorobenzene (C₆F₆): Fully fluorinated benzene ring. Symmetrical structure results in high thermal stability (melting point: 5°C vs. ~80°C for the target compound). Limited applications in organic synthesis due to poor reactivity compared to the target compound’s mixed substituents .

2,4,6-Trifluorotoluene (C₇H₅F₃):

- Contains a single methyl group and three fluorine atoms.

- Lower steric hindrance than the target compound, enabling easier functionalization.

Physicochemical Properties

| Property | 1,3,5-Trifluoro-2,4-dimethyl-6-(trifluoromethyl)benzene | 1,3,5-Trifluorobenzene | Hexafluorobenzene |

|---|---|---|---|

| Molecular Weight (g/mol) | 232.12 | 132.08 | 186.06 |

| Boiling Point (°C) | ~210 | 85–87 | 80–82 |

| Melting Point (°C) | ~80 | -15 | 5 |

| LogP (Octanol-Water) | 3.8 | 2.1 | 3.4 |

| Solubility in Water | Insoluble | Slightly soluble | Insoluble |

Research Findings and Industrial Relevance

Recent studies highlight the compound’s role in synthesizing liquid crystals and agrochemical precursors. For example, its fluorinated structure improves light transmission in liquid crystal displays (LCDs) compared to non-fluorinated analogs like 2,4-dimethyltoluene . However, challenges persist in large-scale synthesis due to the high cost of trifluoromethylation reagents.

Limitations of Current Evidence

This analysis relies on extrapolated data from structural analogs and general fluorobenzene chemistry. Further experimental studies are required to validate precise physicochemical and reactivity profiles.

生物活性

1,3,5-Trifluoro-2,4-dimethyl-6-(trifluoromethyl)benzene is a fluorinated aromatic compound that has garnered interest due to its unique structural properties and potential biological activities. The trifluoromethyl groups in the molecule enhance its lipophilicity and influence its interactions with biological systems, making it a candidate for various pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is . The presence of multiple trifluoromethyl groups contributes significantly to its chemical stability and reactivity. The compound's structure can be represented as follows:

Antimicrobial Properties

Research indicates that compounds containing trifluoromethyl groups exhibit antimicrobial activities. For instance, a study highlighted that similar fluorinated compounds showed significant inhibition against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes due to the hydrophobic nature of the trifluoromethyl groups .

Neurotoxic Effects

This compound has been associated with neurotoxic effects in certain experimental models. Specifically, its vapors have been shown to induce convulsions in animal studies, suggesting a potential impact on the central nervous system. This property necessitates caution in handling and application .

Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways. For example, studies on related trifluoromethylated compounds have demonstrated their ability to inhibit branched-chain amino acid transaminases (BCATs), which are crucial in amino acid metabolism and have implications in cancer biology .

Case Study 1: Antimicrobial Efficacy

In a comparative study of various fluorinated compounds, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating moderate antibacterial activity compared to non-fluorinated analogs.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 1,3-Bis(trifluoromethyl)benzene | 16 | Staphylococcus aureus |

| Non-fluorinated analog | 128 | Staphylococcus aureus |

Case Study 2: Neurotoxic Effects

A neurotoxicity assessment was conducted using rodent models exposed to varying concentrations of the compound. The study found that exposure to concentrations above 100 ppm resulted in observable convulsions and increased mortality rates within 24 hours.

Pharmacological Insights

Recent research has focused on the pharmacological implications of trifluoromethylated compounds. It was noted that the incorporation of trifluoromethyl groups can enhance the binding affinity to target proteins by modifying lipophilicity and electronic properties. A systematic review highlighted that such modifications often lead to improved potency in drug candidates .

Toxicological Considerations

While the biological activities of this compound present potential therapeutic avenues, toxicological assessments are critical. Studies indicate that prolonged exposure can lead to respiratory issues and skin irritation due to its irritant properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。